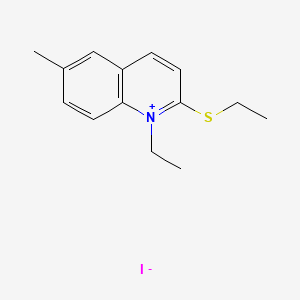
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is a quinolinium derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethyl group, an ethylthio group, and a methyl group attached to the quinolinium core, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide typically involves the alkylation of quinoline derivatives. One common method is the reaction of 1-ethyl-2-methylquinolinium iodide with an ethylthio group under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinolinium derivatives.
Substitution: Formation of quinolinium chloride or bromide derivatives.
Scientific Research Applications
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. It can also interact with proteins and enzymes, inhibiting their activity. The presence of the ethylthio group enhances its ability to penetrate cell membranes, making it more effective in biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 1-Ethyl-2-(ethylthio)-6-methoxyquinolinium iodide
- 1-Ethyl-2-(ethylthio)-quinolinium iodide
Uniqueness
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57218-68-5 |
|---|---|
Molecular Formula |
C14H18INS |
Molecular Weight |
359.27 g/mol |
IUPAC Name |
1-ethyl-2-ethylsulfanyl-6-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-4-15-13-8-6-11(3)10-12(13)7-9-14(15)16-5-2;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HFLKGEMADXBUGB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)SCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


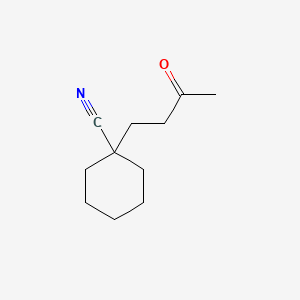
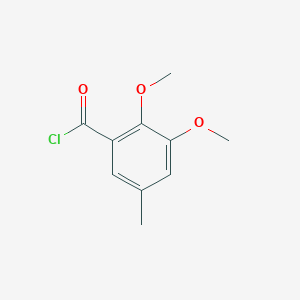
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)

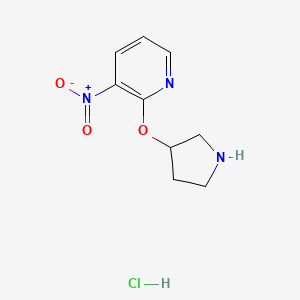
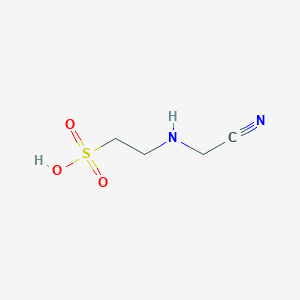

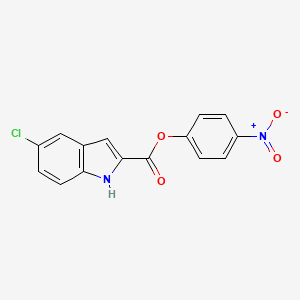
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
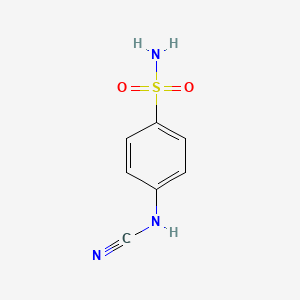
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)

